molecular formula C15H18FNO3 B12992663 Benzyl 4-fluoro-5-oxoazocane-1-carboxylate

Benzyl 4-fluoro-5-oxoazocane-1-carboxylate

Cat. No.: B12992663
M. Wt: 279.31 g/mol
InChI Key: SJIZQMDMQCJGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-fluoro-5-oxoazocane-1-carboxylate: is a synthetic organic compound that belongs to the class of azocane derivatives This compound is characterized by the presence of a benzyl group, a fluorine atom, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-fluoro-5-oxoazocane-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azocane Ring: The azocane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or diamines.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Esterification: The carboxylate ester group is introduced through esterification reactions using benzyl alcohol and suitable catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 4-fluoro-5-oxoazocane-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azocane derivatives.

Scientific Research Applications

Chemistry: Benzyl 4-fluoro-5-oxoazocane-1-carboxylate is used as a building block in organic synthesis for the development of novel compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development targeting specific diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 4-fluoro-5-oxoazocane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzyl 4-oxoazepane-1-carboxylate: Similar structure but lacks the fluorine atom.

    Fluoroimidazoles: Compounds containing fluorine and imidazole rings with diverse biological activities.

    Thiazoles: Heterocyclic compounds with sulfur and nitrogen atoms, known for their biological activities.

Uniqueness: Benzyl 4-fluoro-5-oxoazocane-1-carboxylate is unique due to the presence of the azocane ring, fluorine atom, and benzyl ester group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18FNO3

Molecular Weight

279.31 g/mol

IUPAC Name

benzyl 4-fluoro-5-oxoazocane-1-carboxylate

InChI

InChI=1S/C15H18FNO3/c16-13-8-10-17(9-4-7-14(13)18)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2

InChI Key

SJIZQMDMQCJGLE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(CCN(C1)C(=O)OCC2=CC=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.